Cas no 66532-85-2 (Propacetamol)
Propacetamol Chemical and Physical Properties
Names and Identifiers
-
- Propacetamol
- (4-acetamidophenyl) 2-(diethylamino)acetate
- PROPACETAMOL HCL
- 4-acetamidophenyl 2-(diethylamino)acetate
- Diethylaminoessigsaeure-4-acetamidophenylester
- EINECS 266-390-1
- p-acetamidophenyl diethylamino acetate
- Pro-Dafalgan
- Propacetamol [INN]
- Propacetamolum
- Propacetamolum [Latin]
- 4-Acetamidophenyl diethylaminoacetate hydrochloride
- CS-0374746
- SCHEMBL26155
- CHEMBL1851805
- 5CHW4JMR82
- Q907888
- N,N-Diethylglycine, ester with 4'-hydroxyacetanilide
- MS-23737
- Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester
- CAS-66532-85-2
- BCP13498
- PROPACETAMOL [WHO-DD]
- PROPACETAMOL [MI]
- DTXCID7031589
- DTXSID3057800
- NS00010541
- NCGC00253689-01
- 66532-85-2
- AKOS015890722
- Propacetamol (INN)
- D07294
- FT-0630766
- HY-145453
- UNII-5CHW4JMR82
- DB09288
- Tox21_113811
- CHEBI:135089
- Propacetamol [INN:BAN]
-
- Inchi: 1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17)
- InChI Key: QTGAJCQTLIRCFL-UHFFFAOYSA-N
- SMILES: O(C1C=CC(=CC=1)NC(C)=O)C(CN(CC)CC)=O
Computed Properties
- Exact Mass: 264.14700
- Monoisotopic Mass: 264.14739250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- Color/Form: Not available
- PSA: 58.64000
- LogP: 1.96520
- Solubility: Not available
Propacetamol Security Information
- Hazardous Material transportation number:UN 1282 3/PG 2
- WGK Germany:1
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Risk Phrases:R11; R20/21/22
Propacetamol Customs Data
- HS CODE:2942000000
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Propacetamol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P31940-100g |
Propacetamol |
66532-85-2 | 100g |
¥1318.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P31940-500g |
Propacetamol |
66532-85-2 | 500g |
¥2188.0 | 2021-09-08 | ||
| MedChemExpress | HY-145453-50mg |
Propacetamol |
66532-85-2 | 98.38% | 50mg |
¥400 | 2024-07-20 | |
| MedChemExpress | HY-145453-100mg |
Propacetamol |
66532-85-2 | 98.38% | 100mg |
¥480 | 2024-07-20 | |
| 1PlusChem | 1P01DQQ1-50mg |
Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester |
66532-85-2 | 98% | 50mg |
$91.00 | 2024-04-22 | |
| 1PlusChem | 1P01DQQ1-100mg |
Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester |
66532-85-2 | 98% | 100mg |
$102.00 | 2024-04-22 | |
| A2B Chem LLC | AX19977-50mg |
Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester |
66532-85-2 | 98% | 50mg |
$85.00 | 2024-04-19 | |
| A2B Chem LLC | AX19977-100mg |
Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester |
66532-85-2 | 98% | 100mg |
$95.00 | 2024-04-19 | |
| A2B Chem LLC | AX19977-1g |
Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester |
66532-85-2 | 98 | 1g |
$374.00 | 2024-04-19 | |
| A2B Chem LLC | AX19977-5g |
Glycine, N,N-diethyl-, 4-(acetylamino)phenyl ester |
66532-85-2 | 98 | 5g |
$1198.00 | 2024-04-19 |
Propacetamol Suppliers
Propacetamol Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on Propacetamol
Comprehensive Overview of Propacetamol (CAS No. 66532-85-2): Mechanism, Applications, and Modern Relevance
Propacetamol (CAS No. 66532-85-2), a prodrug of paracetamol (acetaminophen), is a widely studied pharmaceutical compound with significant clinical applications. As a paracetamol derivative, it is hydrolyzed in vivo to release the active metabolite, offering enhanced solubility and bioavailability compared to its parent compound. This property makes Propacetamol hydrochloride a preferred choice in intravenous formulations for acute pain and fever management, particularly in postoperative and emergency settings.
The growing demand for non-opioid analgesics has spotlighted Propacetamol as a safer alternative to traditional opioids, aligning with global efforts to combat the opioid crisis. Searches for "Propacetamol vs paracetamol" and "IV paracetamol benefits" reflect user interest in comparative efficacy and administration routes. Studies highlight its rapid onset of action (within 15–30 minutes post-IV infusion) and reduced gastrointestinal side effects, addressing concerns about NSAID-induced toxicity.
From a biochemical perspective, 66532-85-2 acts by inhibiting cyclooxygenase (COX) enzymes in the central nervous system, modulating prostaglandin synthesis. Its prodrug design minimizes first-pass metabolism, a feature frequently queried in terms like "how does Propacetamol work." This mechanism is particularly relevant for patients with hepatic impairments, where oral paracetamol metabolism may be compromised.
Recent trends emphasize personalized pain management, driving research into Propacetamol dosing guidelines for pediatric and geriatric populations. Clinical trials underscore its utility in multimodal analgesia protocols, often combined with NSAIDs or local anesthetics. Queries such as "Propacetamol side effects" and "drug interactions with Propacetamol" remain high, reflecting patient and clinician awareness of its safety profile.
In pharmaceutical development, 66532-85-2 exemplifies innovations in prodrug engineering. Its synthesis involves esterification of paracetamol with diethylglycine hydrochloride, a process optimized for industrial-scale production. Analytical methods like HPLC and mass spectrometry ensure quality control, critical for compliance with pharmacopeial standards.
Environmental and regulatory aspects of Propacetamol are also gaining attention. As a highly soluble compound, its ecological impact is scrutinized under green chemistry principles. Meanwhile, regulatory approvals (e.g., EMA and FDA) for IV formulations reinforce its therapeutic legitimacy, often cited in searches for "Propacetamol approved uses."
Future directions include exploring Propacetamol in oncology pain and chronic inflammatory conditions, leveraging its COX-2 selectivity. With rising interest in "alternatives to opioids" and "fast-acting analgesics," this compound remains a focal point in both clinical practice and research pipelines.
66532-85-2 (Propacetamol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)